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Compound of Interest

Compound Name:
2-(4-Fluorophenoxy)-5-

nitropyridine

Cat. No.: B1607094 Get Quote

Abstract: This technical guide provides an in-depth analysis of 2-(4-Fluorophenoxy)-5-
nitropyridine, a key intermediate in modern medicinal chemistry and drug discovery. We will

explore its fundamental chemical properties, detail a robust and validated synthetic protocol via

Nucleophilic Aromatic Substitution (SNAr), and outline a comprehensive workflow for its

analytical characterization. The significance of its structural motifs—the nitropyridine core and

the fluorinated phenyl ring—is discussed in the context of their influence on reactivity and

application in the development of novel therapeutic agents. This document is intended for

researchers, chemists, and professionals in the pharmaceutical sciences, offering both

theoretical insights and practical, field-proven methodologies.

Core Compound Identification and Properties
2-(4-Fluorophenoxy)-5-nitropyridine is a substituted pyridine derivative that serves as a

versatile building block in organic synthesis. Its structure incorporates an electron-deficient

nitropyridine ring activated for nucleophilic attack, and a fluorophenoxy moiety, a common

feature in bioactive molecules known to enhance metabolic stability and binding affinity.
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Identifier Value Source

CAS Number 31011-26-4 [1]

IUPAC Name
2-(4-fluorophenoxy)-5-

nitropyridine
[2]

Molecular Formula C₁₁H₇FN₂O₃ [1][2]

Molecular Weight 234.19 g/mol [3]

Canonical SMILES
C1=CC(=CC=C1F)OC2=CC=

C(C=N2)[O-]
[2]

Synthesis Pathway: Nucleophilic Aromatic
Substitution (SNAr)
The principal and most efficient method for synthesizing 2-(4-Fluorophenoxy)-5-nitropyridine
is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective

due to the electronic properties of the starting materials.

Mechanistic Rationale
The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-

withdrawing nitro group (-NO₂) at the 5-position significantly enhances this effect. This

activation makes the carbon atom at the 2-position (C2), which is bonded to a good leaving

group (typically a halogen like chlorine), highly electrophilic and susceptible to nucleophilic

attack. The nucleophile, 4-fluorophenol, is deprotonated by a base to form the more potent 4-

fluorophenoxide anion, which then attacks the C2 position. The reaction proceeds through a

temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group

is eliminated, restoring aromaticity and forming the final ether linkage.[4][5]

Visualizing the Synthesis Workflow
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Caption: General workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.

Reagent Preparation:

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-chloro-5-nitropyridine (1.59 g, 10 mmol).

Add 4-fluorophenol (1.23 g, 11 mmol, 1.1 eq). The slight excess of the nucleophile

ensures the complete consumption of the starting electrophile.

Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) as the base. K₂CO₃ is

chosen for its moderate basicity and favorable solubility profile in polar aprotic solvents.

Add N,N-Dimethylformamide (DMF, 50 mL) as the solvent. DMF is ideal for SNAr

reactions as it effectively solvates the cation of the base, enhancing the nucleophilicity of

the phenoxide.
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Reaction Execution:

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is

necessary to overcome the activation energy of the reaction.[4]

Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress

by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.

Workup and Isolation:

Once the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into 200 mL of ice-cold water. This will precipitate the crude

product and dissolve inorganic salts.

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration, washing the filter cake with copious amounts

of deionized water to remove residual DMF and salts.

Dry the crude product under vacuum.

Purification:

Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure 2-(4-
Fluorophenoxy)-5-nitropyridine as a pale yellow or off-white crystalline solid.

Recrystallization is a critical step for removing unreacted starting materials and side

products.

Analytical Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the

synthesized compound. A multi-technique approach is required.[6]

Characterization Workflow
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Caption: A standard workflow for the analytical characterization of the title compound.

Expected Analytical Data
The following table summarizes the expected outcomes from key analytical techniques.
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Technique Expected Results & Interpretation

¹H NMR

- Aromatic Protons (Pyridine Ring): Three

distinct signals, typically downfield due to the

electron-withdrawing nature of the ring and nitro

group. Expect doublet, doublet of doublets, and

doublet patterns consistent with a 2,5-

disubstituted pyridine. - Aromatic Protons

(Fluorophenyl Ring): Two signals, appearing as

multiplets or triplets, consistent with an AA'BB'

system of a 1,4-disubstituted benzene ring.

¹³C NMR

- Approximately 11 distinct carbon signals

corresponding to the molecular formula. The

carbon attached to the nitro group and the ether

linkage will be significantly shifted.

¹⁹F NMR
- A single resonance, confirming the presence of

one fluorine environment.

Mass Spec (ESI+)

- A prominent molecular ion peak [M+H]⁺ at m/z

235.05, confirming the molecular weight. The

fragmentation pattern can further validate the

structure.[7][8]

FTIR

- C-O-C (Aryl Ether): Strong, characteristic

stretching vibrations around 1250-1200 cm⁻¹. -

N-O (Nitro Group): Strong, asymmetric and

symmetric stretching bands around 1530 cm⁻¹

and 1350 cm⁻¹, respectively. - C=C/C=N

(Aromatic): Multiple bands in the 1600-1450

cm⁻¹ region.

HPLC

- A single major peak with >98% purity when

monitored at a suitable UV wavelength (e.g.,

254 nm), indicating a successful purification

process.

Applications in Drug Discovery and Development
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Nitropyridine derivatives are foundational intermediates in the pharmaceutical industry.[5][9] 2-
(4-Fluorophenoxy)-5-nitropyridine is particularly valuable for several strategic reasons:

Versatile Functional Handle: The nitro group is not just an activating group for the synthesis;

it is a versatile functional handle. It can be readily reduced to an amine (-NH₂) using

standard conditions (e.g., Pd/C with H₂, or SnCl₂).[4] This resulting aminopyridine is a key

nucleophile for building more complex molecular architectures through amide bond

formation, reductive amination, or further substitution reactions.

Fluorine's Role in Medicinal Chemistry: The incorporation of a fluorine atom, specifically on

the phenyl ring, is a deliberate strategy in drug design.[10][11] Fluorine can:

Block Metabolic Oxidation: It can prevent metabolic breakdown at the para-position of the

phenyl ring, increasing the compound's half-life.

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable

electrostatic interactions with protein targets.

Modulate Physicochemical Properties: It can alter pKa, lipophilicity, and membrane

permeability, which are critical for a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) profile.

Scaffold for Bioactive Molecules: The diaryl ether linkage is a common and stable scaffold

found in numerous biologically active compounds. Derivatives of this core structure have

been investigated for a range of therapeutic targets, including kinases and other enzymes.

[12][13]

Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be strictly followed.

Hazard Identification: Based on safety data for similar nitropyridine compounds, 2-(4-
Fluorophenoxy)-5-nitropyridine should be handled as a substance that is potentially

harmful if swallowed and may cause skin and serious eye irritation.[14]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles with side shields, and a lab coat.[15]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion
2-(4-Fluorophenoxy)-5-nitropyridine, identified by CAS number 31011-26-4, is more than a

simple chemical reagent; it is a strategically designed intermediate that leverages the principles

of physical organic chemistry to facilitate the synthesis of complex molecules. Its predictable

reactivity in SNAr reactions, coupled with the advantageous properties conferred by its nitro

and fluoro functionalities, makes it an invaluable tool for researchers and scientists in the field

of drug discovery. The robust synthetic and analytical protocols detailed in this guide provide a

solid foundation for the reliable production and characterization of this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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